molecular formula C28H22F3N5O3S B4294164 2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4294164
M. Wt: 565.6 g/mol
InChI Key: ABWVUZRSKFWDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyridine ring, a phthalazine moiety, and a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the pyridine ring and the sulfonamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its trifluoromethoxyphenyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N5O3S/c1-18-9-10-19(16-25(18)40(37,38)33-17-21-6-4-5-15-32-21)26-23-7-2-3-8-24(23)27(36-35-26)34-20-11-13-22(14-12-20)39-28(29,30)31/h2-16,33H,17H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVUZRSKFWDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

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